Ibulocydine

Catalog No.
S548205
CAS No.
M.F
C16H20BrN5O6
M. Wt
458.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibulocydine

Product Name

Ibulocydine

IUPAC Name

[5-(6-bromo-5-carbamoyl-4-imino-7H-pyrrolo[2,3-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate

Molecular Formula

C16H20BrN5O6

Molecular Weight

458.26 g/mol

InChI

InChI=1S/C16H20BrN5O6/c1-5(2)16(26)27-3-6-9(23)10(24)15(28-6)22-4-20-12(18)8-7(13(19)25)11(17)21-14(8)22/h4-6,9-10,15,18,21,23-24H,3H2,1-2H3,(H2,19,25)

InChI Key

DIIPUUWSKJKSRG-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O

solubility

Soluble in DMSO, not in water

Synonyms

Ibulocydine

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O

The exact mass of the compound Ibulocydine is 457.0597 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..

Ibulocydine is an isobutyrate ester prodrug of the potent cyclin-dependent kinase (CDK) inhibitor BMK-Y101, specifically targeting CDK7 and CDK9. In procurement and laboratory workflows, Ibulocydine is prioritized over its parent compound because it overcomes severe cell-permeability limitations, enabling effective intracellular targeting and RNA polymerase II blockade. It is primarily utilized in oncology research, particularly for hepatocellular carcinoma (HCC), triple-negative breast cancer (TNBC), and radiosensitization models, where it demonstrates superior efficacy and a better therapeutic window than classic first-generation CDK inhibitors [1].

Procuring the parent compound (BMK-Y101) instead of the Ibulocydine prodrug results in failure during whole-cell and in vivo assays due to severe permeability limitations. BMK-Y101 is highly polar with a calculated logP (ClogP) of -2.40, which prevents effective cell membrane penetration despite its sub-10 nM in vitro kinase affinity [1]. Generic substitution with older CDK inhibitors like roscovitine or olomoucine also fails to replicate Ibulocydine's specific efficacy, as these alternatives demonstrate significantly weaker growth inhibition in hepatocellular carcinoma models. Ibulocydine’s isobutyrate ester modification is strictly required for intracellular delivery, where it is subsequently cleaved by cytoplasmic lipases to engage CDK7 and CDK9 effectively [1].

Cellular Assay Compatibility: Overcoming Parent Compound Permeability Barriers

For mainstream cellular workflows, Ibulocydine is required over its parent compound BMK-Y101. BMK-Y101 possesses a highly polar ClogP of -2.40, rendering it impermeable to cell membranes and ineffective in intact assays. Ibulocydine’s isobutyrate ester modification enables rapid cellular entry, where it induces dose-dependent caspase-3 activity and PARP cleavage at 50 µM within 6 hours in HCC SNU-354 cells—a result unachievable with the parent molecule[1].

Evidence DimensionIntracellular Assay Compatibility (Apoptosis Induction)
Target Compound DataStrong target engagement and PARP cleavage at 50 µM
Comparator Or BaselineBMK-Y101 (Parent compound): Fails to penetrate cells
Quantified DifferenceRestoration of whole-cell assay viability via prodrug esterification
ConditionsHCC SNU-354 intact cell culture, 6-hour treatment

Buyers must procure the prodrug form for any cell-based or in vivo workflow, as the parent compound is strictly limited to cell-free biochemical assays.

In Vivo Model Suitability: Efficacy vs. Normal-Cell Toxicity

When selecting a CDK inhibitor for in vivo or co-culture models, Ibulocydine provides a superior therapeutic window compared to classic benchmarks like olomoucine and roscovitine. In comparative assays, Ibulocydine demonstrated stronger dose-dependent growth inhibition in HCC cell lines (SK-HEP-1, HepG2) while minimally impacting the growth of normal murine hepatocytes (AML-12), avoiding the broad cytotoxicity often seen with generic CDK inhibitors [1].

Evidence DimensionTherapeutic window (Target vs. Normal Cell Viability)
Target Compound DataPotent HCC inhibition with minimal AML-12 toxicity
Comparator Or BaselineOlomoucine and Roscovitine: Weaker target inhibition
Quantified DifferenceEnhanced target-cell specificity with maintained normal-cell sparing
ConditionsMTT viability assays in HCC and AML-12 cell lines

Ensures reproducible, target-specific data in complex biological models without confounding off-target normal cell death.

Biochemical Target Verification: CDK7/9 Specificity

In cell-free recombinant kinase workflows, Ibulocydine maintains specific inhibitory activity against CDK7 and CDK9 with IC50 values of 530 nM and 85 nM, respectively. While the parent compound BMK-Y101 shows higher cell-free affinity (< 10 nM), Ibulocydine provides the necessary balance of sufficient kinase inhibition and essential membrane permeability to rapidly block RNA polymerase II CTD phosphorylation at Ser-2 and Ser-5 in living systems [1].

Evidence DimensionIn vitro Kinase IC50 vs. Cellular Function
Target Compound DataCDK7 (530 nM), CDK9 (85 nM) with intact cellular function
Comparator Or BaselineBMK-Y101: < 10 nM (but zero cellular function)
Quantified DifferenceTrade-off of raw cell-free affinity for functional cellular activity
ConditionsIn vitro kinase assay with RNA polymerase II-CTD-GST substrates

Validates that the prodrug modification retains the necessary biochemical targeting while enabling practical laboratory use.

Advanced Assay Fit: TNBC Metastasis and MMP-9 Regulation

Beyond standard cytotoxicity workflows, Ibulocydine is highly suited for metastasis and invasion assays. In Triple-Negative Breast Cancer (TNBC) models, Ibulocydine actively inhibits cell migration by downregulating Matrix Metalloproteinase-9 (MMP-9) expression. In vivo, it effectively blocked the lung metastasis of MDA-MB-231-Luc cells, differentiating it from standard cell-cycle inhibitors that only arrest proliferation [1].

Evidence DimensionIn vivo metastasis inhibition
Target Compound DataSignificant reduction in lung metastasis and MMP-9 expression
Comparator Or BaselineStandard cell-cycle inhibitors (proliferation arrest only)
Quantified DifferenceActive blockade of metastatic pathways via MMP-9
ConditionsMDA-MB-231-Luc xenograft metastasis model

Expands the procurement utility of Ibulocydine into specialized metastasis and invasion assays for aggressive breast cancer phenotypes.

Whole-Cell Transcriptional CDK Inhibition Assays

Due to its optimized cell permeability (overcoming the ClogP = -2.40 barrier of its parent compound), Ibulocydine is the required choice for intracellular CDK7/9 targeting and RNA polymerase II phosphorylation blockade in intact cells [1].

Hepatocellular Carcinoma (HCC) In Vivo Modeling

Selected over roscovitine and olomoucine for its superior efficacy in inducing apoptosis in HCC xenografts without exhibiting toxic side effects on normal hepatocytes [1].

TNBC Metastasis and Migration Assays

Applied in Triple-Negative Breast Cancer research to specifically investigate the downregulation of MMP-9 and the subsequent inhibition of lung metastasis in xenograft models [2].

Radiosensitization Studies in Solid Tumors

Utilized in combination with radiotherapy in lung and colon cancer models to synergistically induce mitochondria-mediated apoptosis, making it a valuable tool for chemoradiotherapy research[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

457.05970 g/mol

Monoisotopic Mass

457.05970 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Dates

Last modified: 02-18-2024
1: Cho SJ, Kim YJ, Surh YJ, Kim BM, Lee SK. Ibulocydine is a novel prodrug Cdk inhibitor that effectively induces apoptosis in hepatocellular carcinoma cells. J Biol Chem. 2011 Jun 3;286(22):19662-71. doi: 10.1074/jbc.M110.209551. Epub 2011 Apr 8. PubMed PMID: 21478145; PubMed Central PMCID: PMC3103345.

Explore Compound Types